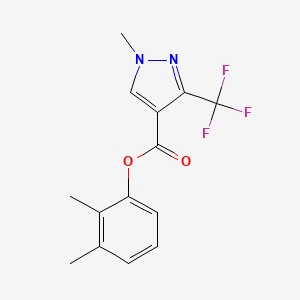

4-(2-二甲基磷酰乙基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidine is a crucial compound in pharmaceuticals and agrochemicals .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

Drug Designing

Piperidines, including 4-(2-Dimethylphosphorylethyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . For instance, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen (TAM) and has been observed to have effects in both Estrogen Receptor (ER) negative cells (MDA-MB-231) and ER positive cells (MCF-7) .

Antiviral Applications

Piperidine derivatives have been utilized in antiviral applications . They can be used in the development of drugs to combat various viral diseases .

Antimalarial Applications

Piperidine derivatives have also been used in antimalarial applications . They can be used in the development of drugs to combat malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in antimicrobial and antifungal applications . They can be used in the development of drugs to combat various microbial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have been used in antihypertensive applications . They can be used in the development of drugs to combat hypertension .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in analgesic and anti-inflammatory applications . They can be used in the development of drugs to combat pain and inflammation .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives have been used in anti-Alzheimer and antipsychotic applications . They can be used in the development of drugs to combat Alzheimer’s disease and various psychiatric disorders .

作用机制

Target of Action

4-(2-Dimethylphosphorylethyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .

Biochemical Pathways

For example, piperine, a piperidine alkaloid, has shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Result of Action

For example, piperine has shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

安全和危害

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

属性

IUPAC Name |

4-(2-dimethylphosphorylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NOP/c1-12(2,11)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDHUCKLSCPYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[4.5]decan-2-ylmethyl acetate](/img/structure/B2373871.png)

![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)

![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)